Methyl 4-bromo-6-(trifluoromethyl)picolinate
Description
Properties
IUPAC Name |
methyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-6(13-5)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRTINNLSAFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-6-(trifluoromethyl)picolinate typically involves the bromination of 6-(trifluoromethyl)picolinic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted picolinates.
Oxidation and Reduction Reactions: Products include oxides and reduced derivatives of the original compound.
Coupling Reactions: Products are typically biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Methyl 4-bromo-6-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
The trifluoromethyl (CF₃) and bromine (Br) groups significantly influence the compound’s electronic properties. Below is a comparison with analogs varying in substituent type, position, and ester groups:
Table 1: Substituent and Electronic Profile Comparison
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, making the target compound more suitable for Suzuki-Miyaura couplings .
- Trifluoromethyl Group : The CF₃ group stabilizes adjacent electrophilic centers, facilitating nucleophilic aromatic substitutions .
Key Observations :
Stability and Reactivity
- Hydrolytic Stability : Methyl esters hydrolyze faster than ethyl analogs under basic conditions, impacting storage and application .
- Thermal Stability : The CF₃ group enhances thermal stability, as seen in analogs like QC-4316 (), which resist decomposition up to 150°C .
- Reactivity in Cross-Couplings : The 4-bromo substituent in the target compound is more reactive than 6-chloro analogs (e.g., QB-5669 in ) due to bromine’s superior leaving-group ability .
Biological Activity
Methyl 4-bromo-6-(trifluoromethyl)picolinate is an organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrF3NO2. The presence of the bromine atom and the trifluoromethyl group enhances its lipophilicity, which is crucial for interactions with biological membranes and proteins. This lipophilicity allows the compound to effectively penetrate cellular barriers, potentially influencing various biological pathways .
The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound’s affinity for hydrophobic regions in proteins, facilitating better binding .
- Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance binding affinity to biological targets .
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. While specific IC50 values for this compound are not widely reported, related compounds in its class have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 0.051 µM against pancreatic cancer cell lines . This suggests a promising avenue for further exploration of this compound in cancer therapeutics.
Enzyme Interaction Studies
This compound has been implicated in the inhibition of specific cytochrome P450 enzymes such as CYP1A2 and CYP2C19. This inhibition can significantly influence the metabolism of co-administered drugs, making it a critical compound for drug interaction studies .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-(trifluoromethyl)picolinate | Lacks bromine; lower reactivity | Moderate biological activity |
| Methyl 4-bromo-6-(tert-butyl)picolinate | Contains tert-butyl group; different chemical properties | Varies; specific data limited |
| Methyl 3-bromo-6-(trifluoromethyl)picolinate | Similar structure; notable enzyme inhibition | Significant inhibitor of CYP1A2 and CYP2C19 |
The combination of bromine and trifluoromethyl groups in this compound contributes to its distinct chemical reactivity and potential biological activity compared to these related compounds.
Case Studies and Research Findings
- Antiproliferative Activity : A study on related compounds indicated that structural modifications significantly impact anticancer potency. The presence of halogens like bromine was associated with enhanced activity against cancer cell lines .
- Drug Interaction Studies : Research has shown that compounds similar to this compound can alter the pharmacokinetics of drugs by inhibiting cytochrome P450 enzymes, highlighting the importance of this compound in pharmaceutical research .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 4-bromo-6-(trifluoromethyl)picolinate, and how is purity optimized?
- Methodological Answer : The synthesis typically involves bromination of picolinate derivatives under controlled conditions. For example, bromination using PBr₃ in chloroform at 0°C for 1 hour, followed by purification via flash column chromatography (42% ethyl acetate in hexanes) to achieve 68% yield . Key factors include:
- Reaction Solvents : Chloroform or toluene for inert conditions.
- Catalysts : PdCl₂(dppf) for Suzuki couplings (e.g., boronic acid cross-couplings) .
- Purification : Flash chromatography or recrystallization to ensure >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | PBr₃, CHCl₃, 0°C | 68% | 95%+ |
| Suzuki Coupling | PdCl₂(dppf), dioxane, NaHCO₃ | 59% | 97% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 8.21 ppm for pyridine protons) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 308.07 [M+H]⁺) .
- HPLC : Monitors reaction progress and purity (>97%) .
Q. How can solubility challenges be addressed in reactions involving this compound?
- Methodological Answer :
- Use polar aprotic solvents (DMSO, DMF) for dissolution.
- For biological assays, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in aqueous buffers .
- Heating to 37°C with sonication improves solubility .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reaction mechanisms?
- Methodological Answer :
- Computational Studies : DFT calculations to map electron-withdrawing effects on pyridine ring reactivity .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with/without CF₃ to assess electronic modulation .
- Spectroscopic Probes : IR spectroscopy to track C-F bond polarization during reactions .
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions?
- Methodological Answer :
- Parameter Screening : Test catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄), bases (NaHCO₃ vs. K₂CO₃), and solvents (dioxane vs. THF) .
- In Situ Monitoring : Use TLC or HPLC to identify side reactions (e.g., debromination) .
- Statistical Optimization : Design of Experiments (DoE) to isolate critical variables .
Q. What methodologies assess the compound’s interactions with metallo-β-lactamase enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values via UV-Vis spectroscopy (e.g., nitrocefin hydrolysis inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Molecular Dynamics Simulations : Model ligand-enzyme interactions to guide structural modifications .
Key Data Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
